Drofenine

概要

説明

ドロフェニンは、平滑筋を弛緩させるために用いられる抗ムスカリン性抗けいれん薬です。 これは、月経困難症、消化管、胆道および泌尿生殖器の痛みなどの症状の治療に一般的に使用されます . ドロフェニンは、タンパク質TRPV3のレベルを上昇させることで作用します .

製造方法

合成経路および反応条件

ドロフェニンは、2-シクロヘキシル-2-フェニル酢酸と2-(ジエチルアミノ)エタノールをエステル化することによって合成できます。 反応は通常、チオニルクロリドまたはジシクロヘキシルカルボジイミド(DCC)などの脱水剤を用いてエステル結合の形成を促進します .

工業的生産方法

工業的な設定では、ドロフェニン塩酸塩は、ドロフェニンを塩酸と反応させて塩酸塩を形成することによって製造されます。 このプロセスにより、医薬品としての化合物の安定性と溶解性が向上します .

準備方法

Synthetic Routes and Reaction Conditions

Drofenine can be synthesized through the esterification of 2-cyclohexyl-2-phenylacetic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by reacting this compound with hydrochloric acid to form the hydrochloride salt. This process ensures better stability and solubility of the compound for pharmaceutical use .

化学反応の分析

反応の種類

ドロフェニンは、次のようなさまざまな化学反応を起こします。

酸化: ドロフェニンは、対応するケトンまたはカルボン酸を形成するように酸化することができます。

還元: ドロフェニンの還元は、アルコールの形成につながる可能性があります。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

形成される主要な生成物

酸化: ケトンまたはカルボン酸の形成。

還元: アルコールの形成。

置換: 置換エステルまたはアミドの形成.

科学研究への応用

ドロフェニンは、いくつかの科学研究への応用があります。

化学: エステル化反応および置換反応を研究するためのプローブとして使用されます。

生物学: 平滑筋弛緩とタンパク質TRPV3の調節への影響について調査されています。

医学: 月経困難症および消化管の痛みの治療に使用されます。

産業: 抗けいれん薬の製造に使用されます.

科学的研究の応用

Antispasmodic Effects

Drofenine is primarily known for its antispasmodic properties, which are utilized in treating various gastrointestinal disorders. It acts by inhibiting specific ion channels that contribute to smooth muscle contractions. The compound has been shown to block the Kv2.1 potassium channel, which is crucial in regulating neuronal excitability and muscle contraction.

- Mechanism : this compound inhibits Kv2.1 channels, leading to reduced neuronal excitability and muscle spasms.

- Clinical Relevance : This action makes it beneficial for conditions such as irritable bowel syndrome and other gastrointestinal motility disorders .

Neuroprotective Properties

Recent studies have demonstrated this compound's potential in alleviating diabetic peripheral neuropathy (DPN) and Alzheimer's disease pathology.

- Diabetic Peripheral Neuropathy : In diabetic mice models, this compound was found to promote neurite outgrowth and suppress inflammation by inhibiting Kv2.1 channels. This suggests that this compound could serve as a therapeutic agent for DPN by enhancing neuronal recovery and reducing pain associated with nerve damage .

- Alzheimer's Disease : Research indicates that this compound may alleviate Alzheimer-like pathology in mice through modulation of the Aβ/Kv2.1/microglial NLRP3/neuronal Tau axis. This highlights its potential role in neurodegenerative diseases, providing a new avenue for treatment strategies .

TRPV3 Modulation

This compound has been identified as a potent agonist of the transient receptor potential vanilloid 3 (TRPV3) channel, which plays a role in various physiological processes, including thermosensation and pain.

- Selectivity : Compared to other TRPV3 modulators like 2-aminoethoxydiphenylboronate (2-APB), this compound exhibits improved selectivity, activating TRPV3 without significantly affecting other TRP channels such as TRPA1 or TRPV1. This specificity makes it a valuable tool for studying TRPV3 functions in biological systems .

- Applications in Dermatology : The activation of TRPV3 by this compound suggests potential applications in treating inflammatory skin conditions, itchiness, and pain management due to its ability to modulate sensory neuron activity .

Cytotoxic Effects

While this compound has therapeutic benefits, it also exhibits cytotoxic effects on certain cell types, particularly human keratinocytes. This aspect necessitates careful consideration when exploring its use in clinical settings.

作用機序

ドロフェニンは、抗ムスカリン剤として作用することにより効果を発揮します。それはムスカリン受容体を阻害し、平滑筋の弛緩をもたらします。 さらに、ドロフェニンは、カルシウムイオンフラックスおよび細胞シグナル伝達経路において役割を果たすタンパク質TRPV3のレベルを上昇させます .

類似の化合物との比較

ドロフェニンは、次のような他の抗ムスカリン性抗けいれん薬と似ています。

2-アミノエトキシジフェニルボロネート(2-APB): 両方の化合物はTRPV3に作用しますが、ドロフェニンはより高い選択性と効力を有しています.

類似化合物との比較

Drofenine is similar to other antimuscarinic antispasmodic drugs such as:

2-aminoethoxydiphenylboronate (2-APB): Both compounds act on TRPV3, but this compound has greater selectivity and potency.

Carvacrol: Similar in function but this compound is more cytotoxic and selective for TRPV3.

This compound’s uniqueness lies in its higher selectivity for TRPV3 and its potent antispasmodic effects .

生物活性

Drofenine is a pharmacological compound recognized for its antispasmodic properties and its interactions with specific ion channels, particularly the transient receptor potential vanilloid 3 (TRPV3). This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily acts as an antimuscarinic agent , which means it antagonizes muscarinic receptors in the body. This mechanism leads to the relaxation of smooth muscles, making it effective in treating various conditions associated with muscle spasms, such as:

- Dysmenorrhea : Painful menstrual cramps.

- Gastrointestinal pain : Discomfort due to spasms in the digestive tract.

- Biliary and urogenital tract issues : Relief from spasms in these areas.

Additionally, this compound has been identified as a selective agonist for TRPV3. This ion channel is implicated in pain perception and muscle contraction regulation. The compound's ability to activate TRPV3 suggests a dual mechanism where it not only relieves spasms but may also modulate pain pathways, enhancing its therapeutic potential .

Selectivity for TRPV3

A significant study highlighted this compound's selectivity for TRPV3 compared to other TRP channels. In experiments using HEK-293 cells, it was found that this compound activated TRPV3 with greater potency than other known agonists like 2-aminoethoxydiphenylboronate (2-APB) and carvacrol. Importantly, it did not activate TRPA1 or other TRP channels, indicating a unique profile that could be beneficial for targeted therapies .

Cytotoxicity and Efficacy

In human keratinocyte studies, this compound demonstrated higher cytotoxicity than both carvacrol and 2-APB. This raises considerations for its use in clinical settings, as the balance between efficacy and safety must be carefully evaluated. The study also noted that this compound's effects on TRPV3 could provide insights into the physiological roles of this channel in complex biological systems .

Comparative Analysis of Antispasmodic Agents

The following table compares this compound with other antimuscarinic agents based on their mechanisms and primary uses:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Hyoscine Butylbromide | Antimuscarinic | Gastrointestinal spasms | Quaternary ammonium compound |

| Dicyclomine | Antimuscarinic | Irritable bowel syndrome | Dual action on muscarinic and opioid receptors |

| Oxybutynin | Antimuscarinic | Overactive bladder | Selective for bladder detrusor muscle |

| This compound Hydrochloride | Antimuscarinic, TRPV3 modulator | Dysmenorrhea, smooth muscle spasms | Unique interaction with TRPV3 protein |

Case Studies and Clinical Implications

This compound's application in clinical settings has been supported by various case studies focusing on its antispasmodic effects. For instance, its efficacy in treating dysmenorrhea has been documented through patient reports indicating significant relief from menstrual cramps when administered .

Moreover, ongoing research into the role of TRPV3 in chronic pain conditions suggests that this compound could have broader implications beyond just antispasmodic uses. Its dual action may provide new avenues for treating inflammatory conditions where pain modulation is necessary .

特性

CAS番号 |

1679-76-1 |

|---|---|

分子式 |

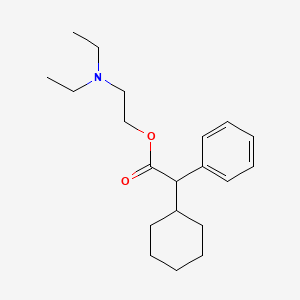

C20H31NO2 |

分子量 |

317.5 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate |

InChI |

InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3 |

InChIキー |

AGJBLWCLQCKRJP-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |

正規SMILES |

CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |

外観 |

Solid powder |

Key on ui other cas no. |

1679-76-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

548-66-3 (hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

>53.1 [ug/mL] (The mean of the results at pH 7.4) |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cycloadiphenine cycloadiphenine hydrochloride drofenine hexahydroadiphenine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。